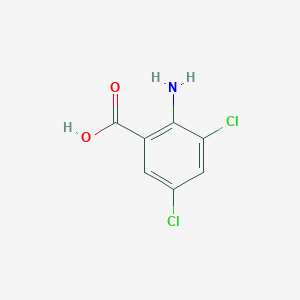

2-Amino-3,5-dichlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHTXLUIEAIGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182183 | |

| Record name | Anthranilic acid, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2789-92-6 | |

| Record name | 3,5-Dichloroanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2789-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloroanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002789926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dichlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthranilic acid, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dichloroanthranilic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNM7XQN5SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopy and Crystallography

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopic Signatures of Functional Groups

The FT-IR spectrum of 2-Amino-3,5-dichlorobenzoic acid is characterized by distinct absorption bands that correspond to the specific vibrational modes of its constituent functional groups. Theoretical studies, including those using Density Functional Theory (DFT), have been employed to assign these experimental bands with high accuracy. researching.cn

Key functional groups—the carboxylic acid, the primary amine, and the chloro-substituents on the aromatic ring—give rise to signature peaks. The carboxylic acid group is identifiable by the O-H stretching vibration, typically a broad band, and the sharp, strong absorption of the carbonyl (C=O) stretch. The amino group (-NH₂) exhibits characteristic symmetric and asymmetric stretching vibrations. Furthermore, vibrations involving the carbon-chlorine (C-Cl) bonds and the aromatic carbon-carbon (C-C) bonds of the benzene (B151609) ring appear in the fingerprint region of the spectrum. researching.cnijastems.orgindexcopernicus.com

Interactive Table: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Description |

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3400 - 3500 | Higher frequency amine stretch. |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3300 - 3400 | Lower frequency amine stretch. |

| O-H Stretch | Carboxylic Acid (-COOH) | ~2500 - 3300 | Typically a very broad band due to hydrogen bonding. |

| C=O Stretch | Carboxylic Acid (-COOH) | ~1680 - 1710 | Strong, sharp absorption characteristic of a carbonyl group. |

| C=C Stretch | Aromatic Ring | ~1400 - 1600 | Multiple bands indicating the benzene ring structure. ijastems.org |

| C-Cl Stretch | Chloro-substituent | ~600 - 800 | Vibrations associated with the carbon-chlorine bonds. ijastems.org |

Note: The exact positions of these bands can be influenced by the solid-state packing and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed. While direct experimental spectra for this compound were not available in the searched literature, a thorough analysis based on the known effects of its substituents allows for reliable prediction of its spectral features.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis and Spin-Spin Coupling

The ¹H-NMR spectrum of this compound is expected to be relatively simple in the aromatic region, featuring signals from the two remaining protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the three substituents: the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups.

The two aromatic protons are at positions C4 and C6. They are not chemically equivalent and are expected to appear as two distinct signals. These two protons are meta to each other, which would result in a small coupling constant (J-value), typically in the range of 2-3 Hz, causing each signal to appear as a doublet. The proton at C4 is flanked by two chlorine atoms, while the proton at C6 is adjacent to a chlorine atom and the amino group. These differing environments will lead to different chemical shifts. Additionally, broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons would be expected, with their chemical shifts being highly dependent on the solvent and concentration.

Interactive Table: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H4 | ~7.5 - 7.8 | Doublet (d) | ~2-3 | Deshielded by two adjacent electron-withdrawing chloro groups. |

| H6 | ~7.2 - 7.5 | Doublet (d) | ~2-3 | Position influenced by an adjacent chloro group and an ortho amino group. |

| -NH₂ | Variable (Broad) | Singlet (s, broad) | N/A | Chemical shift and broadening affected by solvent and exchange. |

| -COOH | Variable (Broad) | Singlet (s, broad) | N/A | Highly variable chemical shift, dependent on solvent and hydrogen bonding. |

Note: These are predicted values based on substituent effects observed in related molecules. rsc.org

Carbon Nuclear Magnetic Resonance (¹³C-NMR) Assignments for Aromatic and Carboxyl Carbons

The ¹³C-NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, seven distinct signals are expected: one for the carboxyl carbon and six for the aromatic carbons, as they are all in unique chemical environments.

The carboxyl carbon (-COOH) is expected to have the largest chemical shift, typically appearing far downfield. The chemical shifts of the aromatic carbons are determined by the attached substituent. The carbon attached to the carboxyl group (C1) and the carbon attached to the amino group (C2) will be significantly affected. The carbons bonded to the chlorine atoms (C3, C5) will also show characteristic downfield shifts. The remaining carbons (C4, C6) will have shifts influenced by the combined effects of all substituents. Predictions can be made by comparing with data from similar compounds like 3,5-dichlorobenzoic acid and various aminobenzoic acids. mdpi.comspectrabase.com

Interactive Table: Predicted ¹³C-NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (-COOH) | ~168 - 172 | Carboxyl carbon, significantly deshielded. mdpi.com |

| C1 | ~125 - 130 | Carbon bearing the carboxyl group, influenced by adjacent amino and chloro groups. |

| C2 | ~145 - 150 | Carbon bearing the amino group, strongly shielded by the -NH₂ group. |

| C3 | ~120 - 125 | Carbon bearing a chloro group, deshielded. |

| C4 | ~130 - 135 | Aromatic CH, influenced by adjacent chloro groups. |

| C5 | ~133 - 138 | Carbon bearing a chloro group, deshielded and para to the amino group. |

| C6 | ~115 - 120 | Aromatic CH, influenced by adjacent amino and chloro groups. |

Note: These are predicted values based on additive models and data from related structures. mdpi.comspectrabase.com

X-ray Crystallography for Solid-State Architecture

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of this compound

A single-crystal X-ray diffraction study of 3,5-dichloroanthranilic acid (a synonym for this compound) has successfully determined its solid-state structure. iucr.org The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/a. iucr.org

The study highlighted distortions from planarity caused by intramolecular strain between the adjacent carboxylic and amino groups. This steric hindrance forces the exocyclic carboxyl carbon atom and the amino nitrogen atom to be displaced in opposite directions from the mean plane of the aromatic ring. iucr.org Furthermore, one of the chlorine atoms is also pushed out of the aromatic plane, a deviation attributed to intermolecular forces within the crystal lattice. iucr.org

Interactive Table: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Compound Name | 3,5-Dichloroanthranilic acid | iucr.org |

| Formula | C₇H₅Cl₂NO₂ | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/a | iucr.org |

| a | 12.49 Å | iucr.org |

| b | 17.02 Å | iucr.org |

| c | 3.80 Å | iucr.org |

| β | 92.7° | iucr.org |

| Volume (V) | 807.5 ų | iucr.org |

| Z | 4 | iucr.org |

| Calculated Density | 1.705 g/cm³ | iucr.org |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound is characterized by a network of intermolecular interactions that dictate the packing of molecules in the solid state. These non-covalent interactions, including hydrogen bonding and halogen bonding, are crucial in stabilizing the supramolecular assembly. mdpi.com

In the crystalline form, molecules of this compound often form centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups. chemicalbook.comnih.gov The amino group and the chlorine substituents on the benzene ring also participate in various intermolecular contacts. The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the carboxylic oxygen and the amino nitrogen) allows for the formation of robust hydrogen-bonding networks. nih.gov

Detailed crystallographic data for related compounds, such as 3,5-Dichlorobenzoic acid, reveals specific space groups and unit cell dimensions that provide a quantitative description of the crystal packing. For instance, 3,5-Dichlorobenzoic acid crystallizes in the monoclinic space group P2(1)/n. chemicalbook.com While specific crystallographic data for this compound is not detailed in the provided results, the principles of intermolecular interactions observed in similar structures are directly applicable.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for characterizing the chromophoric system of this compound. The UV-Vis spectrum provides information about the electronic transitions within the molecule, which are influenced by the presence of the benzene ring, the amino group, the carboxylic acid group, and the chlorine substituents.

The UV-Vis spectrum of a related compound, 2-amino-3-chlorobenzoic acid, shows absorption peaks at 220 nm, 270 nm, and 361 nm. mdpi.com These absorptions are attributed to π-π* and n-π* electronic transitions within the aromatic system and the associated functional groups. The presence of the amino and carboxylic acid groups, which act as auxochromes and chromophores respectively, significantly influences the position and intensity of these absorption bands.

The solvent environment can also affect the UV-Vis spectrum of aminobenzoic acids, leading to shifts in the absorption maxima (solvatochromism). This is due to the differential stabilization of the ground and excited states of the molecule by the solvent. For instance, studies on azo dyes derived from benzoic acids have demonstrated that the absorption spectra can be influenced by the solvent polarity and the formation of different tautomeric or ionic species in solution. academie-sciences.fr

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. Calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311G(d,p) basis set, to achieve a balance between accuracy and computational cost. bhu.ac.innih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on the potential energy surface. scispace.com For 2-Amino-3,5-dichlorobenzoic acid, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformer. The optimization accounts for intramolecular interactions, such as the hydrogen bond that can form between the amino group (-NH2) and the carboxylic acid group (-COOH), which significantly influences the planarity and stability of the molecule. Theoretical studies on similar halogenated aminobenzoic acids have confirmed the importance of such intramolecular hydrogen bonding in defining the final geometry. nih.gov

Table 1: Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical, yet representative, data based on DFT calculations for analogous structures.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C-COOH | 1.48 |

| C-NH2 | 1.37 | |

| C-Cl (Position 3) | 1.74 | |

| C-Cl (Position 5) | 1.73 | |

| O-H (Carboxyl) | 0.97 | |

| Bond Angle | C-C-COOH | 120.5 |

| C-C-NH2 | 121.0 | |

| Cl-C-C | 119.8 |

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). scienceopen.com

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is typically localized over the benzene (B151609) ring and the amino group, reflecting their electron-donating nature, while the LUMO is distributed over the carboxylic acid group and the aromatic ring, indicating potential sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties This table presents hypothetical, yet representative, data based on DFT calculations for analogous structures.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.15 |

| LUMO Energy (ELUMO) | -1.89 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.26 |

| Ionization Potential (I ≈ -EHOMO) | 6.15 |

| Electron Affinity (A ≈ -ELUMO) | 1.89 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. scienceopen.comlibretexts.org The map uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. libretexts.org Green and yellow represent areas of neutral or intermediate potential. nih.gov

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms of the amino group and the carboxylic hydroxyl group exhibit the most positive potential (blue), identifying them as primary sites for nucleophilic interactions. bhu.ac.in This analysis is critical for predicting intermolecular interactions, such as hydrogen bonding. walisongo.ac.id

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. uni-muenchen.dempg.de This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). researchgate.net A higher E(2) value signifies a stronger interaction and greater stabilization. researchgate.net

Table 3: NBO Analysis - Second-Order Perturbation Theory for Key Orbital Interactions This table presents hypothetical, yet representative, data based on NBO analysis of analogous structures.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π (C1-C6) | π* (C2-C3) | 21.5 |

| π (C2-C3) | π* (C4-C5) | 19.8 |

| LP (1) N7 | π* (C1-C6) | 45.3 |

Prediction of Non-Linear Optical (NLO) Properties

Computational methods can predict the Non-Linear Optical (NLO) properties of molecules, which are of interest for applications in optoelectronics. The key parameter for NLO activity is the first-order hyperpolarizability (β). researchgate.net Molecules with significant intramolecular charge transfer, often characterized by a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states, tend to exhibit higher β values. nih.gov The presence of electron-donating (amino) and electron-withdrawing (carboxylic acid, chloro) groups on the aromatic ring of this compound suggests potential for intramolecular charge transfer, making it a candidate for NLO activity.

Table 4: Calculated Non-Linear Optical (NLO) Properties This table presents hypothetical, yet representative, data based on calculations for analogous structures.

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 3.45 D |

| Mean Polarizability (α) | 1.8 x 10-23 esu |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific target protein. mjpms.in It helps in understanding the binding mode and affinity, which is crucial in drug discovery and design. jocpr.com Studies on the closely related compound 2-amino-3-chlorobenzoic acid have shown its potential to interact with targets in the PI3K/AKT signaling pathway, which is relevant in cancer research. mdpi.com

Table 5: Hypothetical Molecular Docking Results with a Protein Kinase

| Parameter | Value / Residues |

|---|---|

| Binding Affinity (Docking Score) | -7.2 kcal/mol |

| Hydrogen Bond Interactions | Lys72, Asp165 |

| Halogen Bond Interactions | Leu83 |

Chemical Transformations and Derivatization Chemistry

Modification of the Amino Functional Group

The amino group of 2-Amino-3,5-dichlorobenzoic acid is a versatile site for chemical modifications, allowing for the introduction of a wide range of functionalities and the synthesis of diverse derivatives.

Acylation and Formylation Reactions for Amide Derivatives

The amino group of this compound readily undergoes acylation and formylation to yield various amide derivatives. These reactions are fundamental in modifying the compound's properties and for synthesizing more complex molecules. For instance, N-acylaminoacyl derivatives of aminobenzoic acids can be prepared by reacting a mixed anhydride (B1165640) of an N-acylamino acid with an aminobenzoic acid. google.com This process can be catalyzed by strong inorganic or organic acids and is typically conducted at low temperatures in an inert organic solvent. google.com

Research has shown the preparation of acetylated and formylated derivatives of this compound. nih.gov Specifically, the N,N-di,sec.butylamides of this compound have been acetylated or formylated on the amino group. nih.gov These reactions are crucial for creating a library of compounds with potential biological activities.

| Reagent | Product |

| Acetic Anhydride/Pyridine | Acetyl feruloyl chloride |

| Thionyl Chloride | Acetyl feruloyl chloride |

| Substituted 2-aminothiophenes | 4-acetoxy-3-methoxy phenyl acrylamide (B121943) derivatives |

| Pyrrolidine (B122466) | 4-hydroxy-3-methoxy phenyl acrylamide derivatives |

Of note, ferulic acid can be converted to acetyl ferulic acid with acetic anhydride in pyridine, which is then treated with thionyl chloride to produce acetyl feruloyl chloride. afjbs.com This chloride can then be condensed with substituted 2-aminothiophenes to yield novel 4-acetoxy-3-methoxy phenyl acrylamide derivatives. afjbs.com Subsequent deprotection with pyrrolidine affords another set of novel 4-hydroxy-3-methoxy phenyl acrylamide derivatives containing substituted 2-aminothiophenes. afjbs.com

Diazotization and Subsequent Transformations to Other Functionalities

Diazotization of the amino group on this compound opens a gateway to a plethora of chemical transformations. This reaction involves treating the aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.org These diazonium salts are valuable intermediates that can be converted into a variety of functional groups. organic-chemistry.org

For example, a method for synthesizing 3,5-dichlorobenzoic acid involves the diazotization of this compound, followed by a reaction with copper sulfate (B86663) and isopropanol (B130326). google.com Another pathway describes the diazotization of this compound followed by a reaction that ultimately yields 3,5-dichlorobenzoic acid. google.com The diazotization reaction can be carried out in various solvents, including hydrochloric acid or ethylene (B1197577) dichloride with DMF. google.com

The resulting diazonium salt can undergo a range of subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce halides. organic-chemistry.org It can also be used in coupling reactions to form azo compounds. organic-chemistry.org The versatility of the diazonium intermediate makes it a powerful tool for creating a diverse array of derivatives from this compound.

Amide Bond Formation in Complex Molecule Synthesis

The amino group of this compound is a key participant in amide bond formation, a cornerstone of many complex molecule syntheses. This reaction involves coupling the amino group with a carboxylic acid, often facilitated by a coupling reagent. Amide derivatives are synthesized through the reaction of a substituted acid group (-COOH) with various substituted amines. sphinxsai.com

Enzymatic methods have also been explored for amide bond formation. For instance, pig liver esterase (PLE) has been shown to catalyze the formation of dipeptides from N-protected amino acid esters and has also been used for intramolecular amide bond formation. nih.gov

The synthesis of amide derivatives is a straightforward process, often involving the reaction between substituted aryl anilines and an amino acid ester. sphinxsai.com These reactions are fundamental in medicinal chemistry and materials science for constructing larger, more complex molecular architectures.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound provides another reactive handle for derivatization, enabling the formation of esters and participation in peptide coupling reactions.

Esterification Processes and Ester Derivatives

The carboxylic acid group of this compound can be readily esterified to produce a variety of ester derivatives. A common method for esterification is the Fischer-Speier method, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride. sphinxsai.com

Methyl esters of this compound have been prepared and studied. nih.gov For example, methyl 3-amino-2,5-dichlorobenzoate is a known derivative. chemeo.com The esterification process can be advantageous for purification and handling of the compound. google.com

| Reagent | Reaction Type | Product |

| Methanol, Hydrogen Chloride | Fischer-Speier Esterification | Methyl 2-amino-3,5-dichlorobenzoate |

| Methylation Reagent, Inorganic Acid | Esterification | 2-amino-3-methyl chlorobenzoate |

A preparation method for 2-amino-3-methyl chlorobenzoate involves an esterification reaction between 2-amino-3-chloro-benzoic acid and a methylation reagent in the presence of an inorganic acid and an organic solvent. google.com This process is noted for its simplicity, ease of operation, and high product purity and yield. google.com

Peptide Coupling Reactions for Bioconjugates

The carboxylic acid functionality of this compound allows for its participation in peptide coupling reactions, leading to the formation of bioconjugates. These reactions involve the formation of an amide bond between the carboxylic acid and an amino group of another molecule, such as an amino acid or peptide. omicsonline.org

Peptide bond formation is a nucleophilic substitution reaction that requires activation of the carboxyl group. omicsonline.org This activation can be achieved using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the reaction under mild conditions. khanacademy.orgyoutube.com The use of such reagents turns the hydroxyl group of the carboxylic acid into a good leaving group, preventing unwanted acid-base chemistry and promoting the desired amide bond formation. youtube.com

The ability of this compound to participate in peptide coupling reactions makes it a valuable building block for the synthesis of peptidomimetics and other bioconjugates with potential applications in various fields of research.

Halogen Manipulation and Diversification

The chlorine substituents on the aromatic ring of this compound are not merely passive components; they actively participate in and influence the molecule's reactivity. The strategic manipulation of these halogens allows for the synthesis of a diverse range of analogs with modified electronic and steric properties.

Regioselective Halogen Exchange Reactions

While specific examples of regioselective halogen exchange reactions on this compound are not extensively detailed in the provided search results, the principles of nucleophilic aromatic substitution (SNAr) suggest that such transformations are plausible under specific conditions. The electron-withdrawing nature of the carboxylic acid group and the directing effects of the amino group would influence the regioselectivity of these reactions. Typically, SNAr reactions on chlorinated benzoic acids require harsh conditions, but the presence of the activating amino group could facilitate substitution.

Synthesis of Analogs with Varied Halogenation Patterns

The synthesis of analogs with different halogenation patterns is a key strategy for modulating the biological activity of derivatives. This can be achieved through various synthetic routes, often starting from precursors other than this compound itself, to introduce different halogens at specific positions. For instance, the synthesis of 2-amino-3-fluorobenzoic acid has been achieved through a multi-step process starting from 2-fluoroaminobenzene. orgsyn.org This highlights the importance of selecting appropriate starting materials to achieve the desired halogenation pattern.

The following interactive table showcases some examples of halogenated aminobenzoic acid analogs, illustrating the diversity of halogenation patterns that can be achieved through targeted synthesis.

| Compound Name | CAS Number | Molecular Formula | Halogen Substituents |

| This compound | 2789-92-6 | C₇H₅Cl₂NO₂ | 3,5-Dichloro |

| 3-Amino-2,5-dichlorobenzoic acid | 133-90-4 | C₇H₅Cl₂NO₂ | 2,5-Dichloro |

| 4-Amino-3,5-dichlorobenzoic acid | 56961-25-2 | C₇H₅Cl₂NO₂ | 3,5-Dichloro |

| 2-Amino-3-fluorobenzoic acid | 4389-54-0 | C₇H₆FNO₂ | 3-Fluoro |

| 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | C₇H₅Br₂NO | 3,5-Dibromo |

This table demonstrates the variety of halogenated aminobenzoic acid derivatives that have been synthesized, each with potentially unique chemical and biological properties.

Strategic Use as a Versatile Synthetic Intermediate

The trifunctional nature of this compound makes it a highly versatile building block in organic synthesis. The amino and carboxylic acid groups can readily undergo a wide range of reactions to construct more complex molecular architectures.

Building Blocks for Heterocyclic Systems

Anthranilic acids, including this compound, are well-established precursors for the synthesis of a wide array of heterocyclic compounds. orgsyn.orgsrdorganics.com The amino and carboxylic acid functionalities can participate in cyclization reactions to form fused ring systems. For example, through condensation reactions with appropriate partners, it can be converted into quinazolinones, benzodiazepines, and acridones, which are privileged structures in medicinal chemistry. The presence of the chloro-substituents can influence the reactivity and subsequent biological activity of the resulting heterocyclic systems.

Precursors for Advanced Pharmaceutical Intermediates

This compound and its isomers are crucial starting materials in the synthesis of advanced pharmaceutical intermediates. orgsyn.orgnist.gov The structural motif of a halogenated aminobenzoic acid is found in a number of biologically active compounds. For instance, 3-amino-2,5-dichlorobenzoic acid is a known herbicide, also referred to as Chloramben (B1668635). nist.govsigmaaldrich.com Furthermore, derivatives of dichlorinated aminobenzoic acids have been investigated for their phytotoxic action. nih.gov The synthesis of analogs, such as 2-amino-3-methyl-5-chlorobenzoic acid, highlights the role of these compounds as precursors to molecules with potential herbicidal or other biological activities. google.com The ability to derivatize the amino and carboxylic acid groups, in combination with the influence of the halogen atoms, allows for the generation of a vast chemical space for drug discovery and development.

Biological and Biomedical Research Applications of 2 Amino 3,5 Dichlorobenzoic Acid and Its Derivatives

Pharmaceutical Development and Drug Discovery Research

Role in the Synthesis of Anti-inflammatory and Analgesic Compounds

Derivatives of 2-amino-3,5-dichlorobenzoic acid have been investigated for their potential as anti-inflammatory and analgesic agents. The core structure of this compound is related to anthranilic acid, which is a known scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Research in this area often involves the synthesis of various derivatives to enhance efficacy and explore structure-activity relationships. While direct studies on this compound as an anti-inflammatory agent are not extensively detailed in the provided research, the broader class of substituted aminobenzoic acids has shown promise in this therapeutic area.

The general approach involves modifying the carboxylic acid and amino groups to produce amides, esters, and other derivatives. These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents for inflammatory conditions and pain management.

Exploration in Central Nervous System Disorders: Cholinesterase Inhibition Studies for Alzheimer's Disease

A significant area of research for derivatives of 3,5-dichlorobenzoic acid, a related compound, is in the development of treatments for neurodegenerative conditions such as Alzheimer's disease. A key therapeutic strategy for Alzheimer's is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine in the brain.

Recent studies have focused on creating hybrid molecules that combine a cholinesterase-inhibiting moiety with a 3,5-dichlorobenzoic acid fragment. These hybrid compounds have shown potent inhibitory activity against both AChE and BuChE. For instance, a series of hybrids of tetrahydroacridine with 3,5-dichlorobenzoic acid were synthesized and evaluated for their cholinesterase inhibitory potential. One of the most active compounds in this series, derivative 3c , demonstrated significant dual inhibitory activity with IC50 values of 25 nM for acetylcholinesterase and 123 nM for butyrylcholinesterase nih.gov. Kinetic studies and molecular docking have suggested that these hybrids can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme nih.gov.

In another study, new hybrids of cyclopentaquinoline and 3,5-dichlorobenzoic acid were developed and assessed for their potential in treating Alzheimer's disease. Compound 3e from this series exhibited notable cholinesterase inhibition, with IC50 values of 0.131 µM for AChE and 0.116 µM for BuChE nih.govnih.gov. Beyond cholinesterase inhibition, this compound also showed a significant ability to inhibit the aggregation of β-amyloid plaques and demonstrated neuroprotective properties nih.govnih.gov.

Table 1: Cholinesterase Inhibitory Activity of 3,5-Dichlorobenzoic Acid Hybrids

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| Tetrahydroacridine Hybrid 3c | Acetylcholinesterase (AChE) | 25 nM |

| Tetrahydroacridine Hybrid 3c | Butyrylcholinesterase (BuChE) | 123 nM |

| Cyclopentaquinoline Hybrid 3e | Acetylcholinesterase (AChE) | 0.131 µM |

| Cyclopentaquinoline Hybrid 3e | Butyrylcholinesterase (BuChE) | 0.116 µM |

Development of Antimicrobial Agents and Bacterial Efflux Pump Modulators

This compound and its derivatives are also being explored for their antimicrobial properties. For instance, the closely related compound 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. This highlights the potential of chlorinated aminobenzoic acids as a scaffold for developing new antimicrobial agents.

A significant challenge in antimicrobial therapy is the development of resistance, often mediated by bacterial efflux pumps that actively expel antibiotics from the cell. Efflux pump modulators are compounds that can inhibit these pumps, thereby restoring the efficacy of existing antibiotics. While direct evidence of this compound derivatives as efflux pump modulators is emerging, the general strategy of targeting these pumps is a key area of research in combating antimicrobial resistance nih.govbiotech-asia.orgnih.gov. The development of molecules that can both exert direct antimicrobial effects and modulate efflux pumps is a promising avenue for future drug discovery.

Synthesis of SGLT2 Inhibitors for Metabolic Disorders

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine researchgate.netresearchgate.net. The synthesis of these complex molecules, often referred to as "gliflozins," involves multi-step processes. While the direct use of this compound in the synthesis of currently marketed SGLT2 inhibitors is not explicitly detailed in the provided search results, related halogenated benzoic acid derivatives are key starting materials in some synthetic routes. For example, the synthesis of Empagliflozin, a widely used SGLT2 inhibitor, can be achieved through various efficient synthetic pathways researchgate.netsemanticscholar.org. The development of novel SGLT2 inhibitors is an active area of research, and the exploration of diverse chemical building blocks, including derivatives of this compound, could lead to new therapeutic options for metabolic disorders.

Agrochemical Science and Plant Biology Research

Investigations into Phytotoxic Action of Derivatives

Derivatives of this compound have been synthesized and evaluated for their phytotoxic (herbicidal) activity. In one study, a series of derivatives, including methyl esters and N,N-di,sec.butylamides, were prepared and tested for their effects on various weed species in both pre- and post-emergence applications nih.gov.

The research found that the N,N-di,sec.butylamide of this compound displayed selective phytotoxic activity, indicating its potential for targeted weed control nih.gov. In contrast, the parent acid itself showed more general, non-selective phytotoxic effects. This suggests that modification of the carboxylic acid group into an amide can significantly alter the herbicidal profile of the compound.

Further research into asymmetric N,N-dialkyl-3,5-dichlorobenzamides, which are structurally related, also demonstrated high phytotoxic activity and good selectivity against certain grass weeds nih.gov. These studies underscore the importance of the specific chemical structure in determining the herbicidal efficacy and selectivity of these compounds.

Table 2: Phytotoxic Activity of this compound Derivatives

| Derivative | Observed Activity |

|---|---|

| This compound | Generic phytotoxic activity |

| N,N-di,sec.butylamide of this compound | Selective phytotoxic activity |

Intermediacy in Herbicide and Pesticide Synthesis

This compound, also known as 3,5-dichloroanthranilic acid, serves as a notable intermediate in the synthesis of agrochemicals. Its chemical structure is a key building block for creating more complex molecules with phytotoxic, or herbicidal, properties. Research has focused on preparing various derivatives of this compound to investigate and optimize their effectiveness as herbicides. nih.gov

In one line of study, several derivatives of this compound were synthesized, including its methyl ester, acetylated forms, and N,N-di,sec.butylamides. nih.gov These compounds were then subjected to both pre- and post-emergence tests on a range of representative weed species. The results highlighted the particular importance of the N,N-di,sec.butylamide of this compound, which demonstrated selective herbicidal activity, in contrast to the other derivatives tested. nih.gov This selectivity is a crucial attribute for herbicides, as it allows for the control of weeds without causing harm to the desired crops.

The broader family of chlorinated aminobenzoic acids has a well-established role in the agrochemical industry. For instance, the closely related isomer, 3-amino-2,5-dichlorobenzoic acid (known as Chloramben), has been used as a herbicide. epa.govgoogle.com Furthermore, other analogous structures, such as 2-amino-3-methyl-5-chlorobenzoic acid, are key intermediates in the production of modern insecticides, underscoring the significance of this class of compounds in developing crop protection agents. patsnap.com

Biochemical Pathway Analysis

While direct and extensive metabolic studies on this compound are limited, research on closely related analogs provides significant insights into its potential biochemical interactions. Herbicides derived from amino acid structures often function by inhibiting specific enzymes that are crucial for plant growth and development. umn.edu These herbicides can block the production of essential amino acids by targeting key enzymes like acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. umn.edu

Studies on the similar compound 2-amino-3-chlorobenzoic acid have demonstrated its capacity to modulate the activity of several enzymes. In research involving breast cancer cell lines, this compound was shown to cause a significant decrease in the activity of alkaline phosphatase (ALP), an enzyme involved in cell proliferation. mdpi.com It also affected lactate dehydrogenase (LDH) activity, which is related to cell damage and necrosis. mdpi.com

The metabolism of chlorinated aminobenzoic acids in plants has been shown to involve conjugation, a common detoxification pathway. For example, the herbicide Chloramben (B1668635) (3-amino-2,5-dichlorobenzoic acid) can be metabolized by plants through conjugation with glucose to form N-(3-carboxy-2,5-dichlorophenyl)-glucosylamine. researchgate.net Similarly, other aminobenzoic acids, like p-aminobenzoic acid (PABA), are known to be converted into glucose esters within plant cells and stored in vacuoles, which may serve to regulate the concentration of the free acid. nih.govnih.gov This process of glucosylation is a key metabolic step that influences the compound's activity and persistence within the plant. nih.gov

The interaction of small molecules like this compound with proteins is fundamental to their biological activity. Such interactions can be either non-covalent (involving forces like hydrogen bonds and hydrophobic interactions) or covalent (involving the formation of stable chemical bonds), and they can alter a protein's structure and function. nih.govnih.govresearchgate.net

While direct protein binding studies for this compound are not extensively documented, research on the analogous compound 2-amino-3-chlorobenzoic acid provides a model for its potential effects on protein-related pathways. mdpi.com In a study on its anticancer properties, 2-amino-3-chlorobenzoic acid was found to downregulate the expression of several key proteins involved in cell signaling, proliferation, and apoptosis. mdpi.com These proteins included PTEN (Phosphatase and tensin homolog), PCNA (Proliferating cell nuclear antigen), BAX (Bcl-2-associated X protein), and STAT3 (Signal transducer and activator of transcription 3). mdpi.com

This downregulation suggests an interaction with the biochemical pathways that these proteins regulate. By influencing the expression levels of such critical proteins, the compound can inhibit cell proliferation and migration and induce programmed cell death (apoptosis). mdpi.com This indicates that the mode of action for this class of compounds involves complex interactions with cellular machinery, modulating entire signaling cascades rather than just a single target protein.

Research Findings

Environmental Fate and Biotransformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of 2-Amino-3,5-dichlorobenzoic acid in the environment. The primary abiotic pathways are hydrolysis and photochemical degradation.

Hydrolysis is a chemical transformation where a molecule reacts with water, leading to the cleavage of chemical bonds. For many organic compounds, this process is a key degradation pathway in aqueous environments. The rate and extent of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.net

| Factor | Influence on Hydrolysis | Reference Example |

|---|---|---|

| pH | Can catalyze the reaction (acid or base catalysis). researchgate.net | Hydrolysis rates of many organic chemicals are measured at standard pH values of 5, 7, and 9 to determine susceptibility to acid and base catalysis. researchgate.net |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. nih.gov | Benzoic acid derivatives show increased degradation with rising temperatures in subcritical water. nih.gov |

| Chemical Structure | The nature and position of substituents on the aromatic ring affect reactivity. | The C-Cl bond on an aromatic ring is generally stable, but other functional groups can alter this. nih.gov |

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant degradation pathway for many environmental contaminants. researchgate.net

For chlorinated aromatic compounds, photolysis can lead to the cleavage of the carbon-chlorine bond. researchgate.net Studies on various chlorobenzoic acids have demonstrated their susceptibility to photodegradation in aqueous solutions, a process that can be enhanced by the presence of photosensitizing substances like titanium dioxide (TiO2). researchgate.net The degradation of chlorobenzoic acids in sunlight has been observed, with the primary reaction being the replacement of the chlorine atom with a hydroxyl group from water. acs.org For example, the photodecomposition of 4-chlorobenzoic acid yields 4-hydroxybenzoic acid. acs.org The herbicide Amiben (3-amino-2,5-dichlorobenzoic acid), which is structurally similar to this compound, rapidly decomposes in aqueous solution upon exposure to sunlight. acs.orgorst.edu This suggests that this compound is also likely susceptible to photochemical degradation in the environment.

| Compound | Conditions | Primary Degradation Product | Reference |

|---|---|---|---|

| 4-Chlorobenzoic acid | Aqueous solution, UV irradiation | 4-Hydroxybenzoic acid | acs.org |

| Amiben (3-amino-2,5-dichlorobenzoic acid) | Aqueous solution, sunlight | Rapid decomposition, multiple colored bands observed via TLC | acs.org |

| Chloro/fluoro-benzoic acid derivatives | Aqueous media with TiO2, UV light | Dehalogenation and mineralization to CO2 | researchgate.net |

Biotic Transformation by Microbial Systems

Microorganisms, particularly bacteria, are crucial in the breakdown of a wide array of organic pollutants in soil and water. The degradation of chlorinated aromatic compounds like this compound can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.

Under anaerobic conditions, a key process in the breakdown of chlorinated aromatic compounds is reductive dehalogenation. In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This step is often the initial and rate-limiting step in the anaerobic degradation of these compounds.

Studies on dichloroanilines, which are structurally related to aminodichlorobenzoic acids, have shown that they can be reductively dehalogenated by anaerobic microorganisms in sediment. nih.govnih.gov For instance, 3,4-dichloroaniline (B118046) is transformed to 3-chloroaniline. nih.gov Similarly, the anaerobic degradation of dichloroacetate (B87207) has been shown to proceed via dehalogenation. nih.govnih.gov While direct evidence for this compound is scarce, the existing research on analogous compounds strongly suggests that it could undergo reductive dehalogenation by anaerobic microbial consortia in environments such as saturated soils, sediments, and groundwater.

In the presence of oxygen, aerobic microorganisms utilize different enzymatic pathways to degrade chlorinated aromatic compounds. For chlorobenzoates, a common initial step involves the action of dioxygenase enzymes. ub.edunih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate (a catechol or chlorocatechol). researchgate.netresearchgate.net This dihydroxylated ring is then susceptible to cleavage, breaking open the aromatic structure and allowing for further metabolism to intermediates of central metabolic pathways like the Krebs cycle. ub.edu

For example, the degradation of 2-chlorobenzoic acid and 2,5-dichlorobenzoic acid by Pseudomonas stutzeri has been documented, with complete release of the chlorine atoms. sigmaaldrich.com The degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acids is catalyzed by 2-halobenzoate-1,2-dioxygenase, leading to the formation of 4-chlorocatechol. researchgate.net The degradation of 3-chlorobenzoic acid by Pseudomonas putida has also been extensively studied. nih.gov Given these examples, it is highly probable that aerobic microbial degradation of this compound would be initiated by a dioxygenase, leading to the formation of a chlorinated and aminated catechol, which would then be further metabolized. However, the substrate specificity of these dioxygenases can be narrow, sometimes preventing the degradation of certain isomers. mdpi.com

Plant Metabolism and Detoxification Processes

Plants can absorb and metabolize foreign compounds (xenobiotics), including herbicides, through a series of detoxification processes. The metabolism of the herbicide Amiben (3-amino-2,5-dichlorobenzoic acid), a close structural analog of this compound, provides a relevant model for understanding how plants might process this compound. nih.govwikipedia.org

In plants, the primary mechanism for detoxifying Amiben involves conjugation. nih.gov This process links the herbicide molecule to endogenous plant molecules, such as sugars (like glucose) or amino acids. researchgate.net These conjugation reactions can occur at either the amino or the carboxyl group of the Amiben molecule. researchgate.net The resulting conjugates are generally more water-soluble and less phytotoxic than the parent compound. orst.edu These conjugated forms can then be stored in vacuoles or incorporated into cell wall components, effectively sequestering them from sensitive metabolic sites within the plant cell. nih.gov The ease with which a plant can form these conjugates often determines its tolerance to the herbicide. medkoo.com

| Metabolic Process | Description | Significance |

|---|---|---|

| Conjugation | Formation of conjugates with plant components like glucose. nih.govresearchgate.net | Increases water solubility and reduces phytotoxicity. orst.edu |

| Sequestration | Storage of conjugates in vacuoles or incorporation into cell wall ("bound" residues). nih.gov | Prevents the herbicide from reaching its site of action. |

Conjugation with Endogenous Molecules (e.g., Glucosylation)

The primary metabolic pathway for this compound in both tolerant and susceptible plant species involves its rapid conversion into methanol-soluble conjugates and "bound" insoluble residues. nih.gov This conjugation serves as a crucial detoxification mechanism.

One of the principal conjugation reactions is glucosylation, where a glucose molecule is attached to the this compound molecule. This can occur at two different sites on the parent compound:

N-Glucosylation: The amino group (-NH2) of this compound can be conjugated with glucose to form an N-glucosylamine conjugate (3-amino-2,5-dichlorobenzoic acid-N-glucoside). nih.govnih.gov This reaction is catalyzed by a specific enzyme isolated from soybeans that utilizes uridine (B1682114) diphosphate-5'-glucose (UDPG) or the corresponding thymidine (B127349) analog as the glucose donor. nih.gov The formation of this N-glucoside is a significant detoxification step, as the resulting conjugate is stable and largely immobile within the plant. nih.gov This metabolite has been identified in various plant species, including soybean, barley, beet, tomato, and cucumber. nih.gov

Glucose Ester Formation: The carboxylic acid group (-COOH) of this compound can also be a site for glucosylation, resulting in the formation of a glucose ester. nih.gov This adds another layer to the plant's ability to metabolize and detoxify the compound.

The formation of these glucose conjugates significantly alters the chemical properties of the parent molecule, increasing its water solubility and reducing its phytotoxicity.

Sequestration and Compartmentalization of Metabolites

Following conjugation, the resulting metabolites of this compound are subject to sequestration and compartmentalization within the plant's cellular structure. This is a common strategy that plants employ to manage xenobiotics, effectively removing them from the cytoplasm where they could interfere with essential metabolic processes.

The primary detoxification product, the N-glucoside conjugate of this compound, is known for its prolonged in vivo stability and immobility. nih.gov This suggests a robust mechanism for its sequestration. While direct studies detailing the specific subcellular location of these conjugates for this compound are not extensively available, the general principles of herbicide detoxification in plants point towards two main compartments:

Vacuolar Sequestration: The large central vacuole of plant cells is a primary site for the storage of secondary metabolites and detoxified xenobiotics. It is highly probable that the water-soluble glucose conjugates of this compound are transported into the vacuole for long-term storage. This sequestration is often an active transport process, mediated by specific carriers in the vacuolar membrane (tonoplast). The acidic environment of the vacuole can also contribute to the stability of these stored conjugates.

Cell Wall Binding: A portion of the metabolic products of this compound are described as "bound" insoluble residues. nih.gov This suggests that some of the metabolites, potentially after further processing, become covalently bound to cell wall components such as lignin, hemicellulose, or pectin. This process, known as lignification or insolubilization, renders the residues immobile and biologically inactive, effectively removing them from the plant's metabolic pool.

The combination of conjugation and subsequent sequestration into cellular compartments like the vacuole and cell wall constitutes the plant's comprehensive defense mechanism against the phytotoxicity of this compound.

Future Directions and Emerging Research Frontiers

Design and Synthesis of Advanced Derivatives with Tunable Bioactivity

The core structure of 2-amino-3,5-dichlorobenzoic acid serves as a foundational template for the design and synthesis of advanced derivatives with a wide spectrum of biological activities. Researchers are actively exploring modifications of the amino and carboxylic acid functional groups, as well as the aromatic ring, to fine-tune the bioactivity of these molecules.

One area of significant interest is the development of derivatives with phytotoxic properties for agricultural applications. Studies have shown that derivatization of this compound can lead to compounds with selective herbicidal activity. For instance, the synthesis of N,N-di,sec-butylamides of this compound has been shown to yield compounds with selective phytotoxicity, a desirable trait for weed management in specific crops. nih.gov Further research into amides, esters, and other derivatives could lead to the discovery of more potent and selective herbicides.

Another promising avenue is the design of derivatives with therapeutic potential. Halogen-substituted anthranilic acid derivatives, including those based on the this compound scaffold, are being investigated as novel androgen receptor antagonists for the treatment of prostate cancer. nih.gov These compounds represent a new chemical platform that could overcome resistance to existing therapies. The synthesis of a variety of analogs by modifying the substituents on the aromatic ring and the functional groups will be crucial in developing candidates with improved efficacy.

The synthesis of these advanced derivatives often involves multi-step processes. A common starting point is anthranilic acid, which can be chlorinated to produce this compound. google.com From there, a range of chemical reactions can be employed to introduce different functional groups and create a library of derivatives for biological screening.

Table 1: Examples of this compound Derivatives and their Potential Bioactivities

| Derivative Type | Potential Bioactivity | Reference |

| N,N-di,sec-butylamide | Selective Phytotoxicity | nih.gov |

| Substituted amides and esters | Androgen Receptor Antagonism | nih.gov |

In-depth Mechanistic Investigations of Biological Targets and Pathways

A critical aspect of future research is to unravel the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. Understanding these mechanisms is essential for optimizing their activity and for identifying potential off-target effects.

For derivatives exhibiting phytotoxicity, research will focus on identifying the specific enzymes or receptors in plants that are targeted. For instance, the herbicidal action of the related compound chloramben (B1668635) (3-amino-2,5-dichlorobenzoic acid) is known, but the exact molecular targets of many of its derivatives are still under investigation. nih.gov Future studies will likely employ techniques such as proteomics and metabolomics to identify the biochemical pathways disrupted by these compounds in susceptible plant species.

In the context of therapeutic applications, such as androgen receptor antagonism, in-depth mechanistic studies are crucial. Research on halogen-substituted anthranilic acid derivatives suggests a novel mode of action that is distinct from current antiandrogens. nih.gov These studies indicate that the compounds may not work by preventing the N/C-terminal interaction of the androgen receptor, a common mechanism for other antagonists. nih.gov Elucidating this unique mechanism could open up new strategies for treating hormone-refractory prostate cancer.

Furthermore, investigating the metabolic fate of this compound and its derivatives in different organisms is a key research area. Studies on the anaerobic degradation of halogenated benzoic acids have shown that dehalogenation is a critical step in their metabolism by soil microorganisms. nih.gov Understanding these degradation pathways is vital for assessing the environmental persistence and potential for bioremediation of these compounds.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to the rational design of more effective and specific derivatives of this compound. SAR studies aim to correlate specific structural features of a molecule with its biological activity, while SPR studies relate structure to physicochemical properties such as solubility, stability, and bioavailability.

By synthesizing and testing a diverse library of analogs, researchers can identify the key structural motifs responsible for a particular biological effect. For example, in the development of androgen receptor antagonists, SAR studies will help to determine how the position and nature of substituents on the aromatic ring influence antagonistic potency. nih.gov Similarly, for herbicidal derivatives, SAR will guide the modification of the molecule to enhance its selectivity towards target weeds while minimizing its impact on crops. nih.gov

SPR studies are equally important for optimizing the "drug-like" or "agrochemical-like" properties of these compounds. For instance, modifications that improve water solubility could enhance the efficacy of a herbicide, while modifications that increase metabolic stability could prolong the therapeutic effect of a drug candidate.

The insights gained from SAR and SPR studies will be invaluable for the computational modeling and in silico screening of new derivatives. By developing predictive models based on existing data, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery process.

Table 2: Key Structural Features and their Potential Influence on Activity and Properties

| Structural Feature | Potential Influence |

| Position and type of halogen substituents | Affects electronic properties, binding affinity, and metabolic stability. |

| Modifications of the carboxylic acid group | Influences solubility, bioavailability, and interaction with biological targets. |

| Modifications of the amino group | Can alter hydrogen bonding capacity and overall polarity. |

| Introduction of additional functional groups | Can introduce new binding interactions and modify physicochemical properties. |

Development of Novel Analytical Techniques for Environmental Monitoring and Biological Tracing

As the use and investigation of this compound and its derivatives expand, the development of sensitive and selective analytical methods for their detection and quantification in environmental and biological matrices becomes increasingly important.

Current methods for the analysis of chlorobenzoic acids include thin-layer chromatography (TLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgnih.gov While these techniques are effective, there is a continuous need for methods with lower detection limits, higher throughput, and the ability to analyze complex samples with minimal preparation.

Future research in this area will likely focus on the development of novel analytical platforms. For instance, the use of synthetic benzoic acid labeled with radiocarbon (¹⁴C) has been explored for environmental monitoring, providing a highly sensitive tracing method. nih.gov This approach could be adapted for tracking the environmental fate of this compound-based herbicides.

Another promising direction is the use of halogen labeling in conjunction with high-resolution mass spectrometry. This technique can facilitate the selective profiling of carboxylic acids in complex mixtures, such as crude oil, and could be applied to the analysis of environmental samples for chlorinated benzoic acid derivatives. researchgate.net

The development of biosensors and other rapid screening tools for on-site environmental monitoring is also an active area of research. These technologies could provide real-time data on the presence and concentration of these compounds in soil and water, enabling timely intervention in case of contamination.

Exploration of Supramolecular Chemistry and Material Science Applications

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, makes it an attractive building block for the construction of supramolecular assemblies and novel materials.

The presence of both a carboxylic acid (hydrogen bond donor and acceptor) and an amino group (hydrogen bond donor) allows for the formation of well-defined hydrogen-bonded networks. The chlorine atoms can also participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and materials design. nih.gov

Research in this area will explore the self-assembly of this compound and its derivatives into higher-order structures such as tapes, sheets, and three-dimensional frameworks. beilstein-journals.org The properties of these supramolecular materials, such as their porosity, thermal stability, and photophysical characteristics, will be investigated for potential applications in areas like gas storage, separation, and sensing.

Furthermore, the incorporation of this compound into polymers and other materials could impart specific functionalities. For example, its presence could enhance the thermal resistance or modify the surface properties of a material. The study of organic crystal engineering with related molecules, such as piperazinediones derived from amino acids, provides a framework for exploring the solid-state properties and potential material applications of this compound derivatives. arizona.edu

The exploration of the supramolecular chemistry and materials science of this compound is still in its early stages, but it holds significant promise for the development of new functional materials with tailored properties.

Q & A

Q. What are the optimal conditions for synthesizing 2-amino-3,5-dichlorobenzoic acid, and how can purity be maximized?

Synthesis typically involves halogenation and amination of benzoic acid precursors. A stepwise approach is recommended:

- Halogenation : Use Cl₂ or SOCl₂ under anhydrous conditions at 60–80°C to introduce chlorine atoms at positions 3 and 5 of the benzene ring.

- Amination : Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct substitution using NH₃ under high pressure.

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d₆, δ 6.8–7.2 ppm for aromatic protons) .

Q. How can structural analogs of this compound be designed to study substituent effects on biological activity?

- Fluorinated analogs : Replace Cl with F at positions 3 and 5 to assess electronegativity impacts.

- Hydroxyl derivatives : Synthesize 3,5-dichloro-4-hydroxybenzoic acid to evaluate hydrogen bonding in enzyme interactions.

- Methyl esters : Convert the carboxylic acid to esters (e.g., ethyl ester) to probe lipophilicity effects.

Validate analogs using LC-MS and compare bioactivity in enzyme inhibition assays (e.g., COX-2 or tyrosine kinase) .

Q. What spectroscopic methods are critical for characterizing this compound and its intermediates?

- IR spectroscopy : Confirm NH₂ (3350–3300 cm⁻¹) and COOH (1700 cm⁻¹) functional groups.

- ¹³C NMR : Identify Cl-substituted carbons (δ 125–135 ppm) and COOH (δ 170 ppm).

- Mass spectrometry : Use ESI-MS to detect [M+H]⁺ at m/z 204.97 (calculated for C₇H₅Cl₂NO₂). Cross-reference with NIST spectral libraries .

Advanced Research Questions

Q. How can contradictory data on the antimicrobial activity of this compound derivatives be resolved?

Conflicting results (e.g., varying MIC values against E. coli) may arise from:

- Solubility differences : Use DMSO stock solutions standardized to <1% v/v in growth media.

- Strain variability : Test against ATCC reference strains (e.g., E. coli ATCC 25922) under CLSI guidelines.

- Synergistic effects : Combine with β-lactams and quantify biofilm disruption via crystal violet assays. Statistical analysis (ANOVA) should accompany triplicate trials .

Q. What computational approaches predict the binding affinity of this compound to microbial enzymes?

- Docking simulations : Use AutoDock Vina with PDB structures (e.g., E. coli dihydrofolate reductase, 1RX7).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes.

- QSAR modeling : Correlate Cl/F substituent positions with IC₅₀ values using Hammett σ constants. Validate with experimental inhibition data .

Q. How can isotopic labeling (e.g., ¹⁵N) be applied to trace metabolic pathways of this compound in soil bacteria?

- Synthesis : Prepare ¹⁵N-labeled analog via amination with ¹⁵NH₃.

- Tracer studies : Incubate labeled compound with Pseudomonas spp. and extract metabolites via SPE.

- Detection : Use LC-HRMS to identify ¹⁵N-containing degradation products (e.g., chlorinated catechols). Compare fragmentation patterns with unlabeled controls .

Methodological Notes

- Contradiction Resolution : Always control pH (5.5–7.0) and ionic strength (50 mM PBS) in bioassays to minimize variability.

- Advanced Synthesis : For isotopic labeling, optimize reaction yields using Schlenk-line techniques under inert atmospheres.

- Ethical Compliance : Follow institutional guidelines for microbial studies (BSL-2 for pathogenic strains) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.